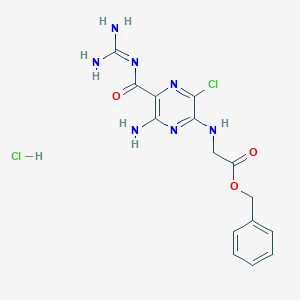

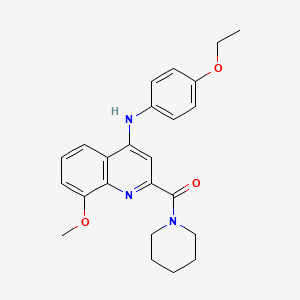

N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine

Vue d'ensemble

Description

UTA1inh-A1 is a novel kidney urea transporter UT-A1 inhibitor.

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis Processes : N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine and related compounds are synthesized through various chemical processes. For example, Han et al. (2014) discussed the synthesis of related compounds using condensation and cyclization methods involving components like piperidine and quinoline derivatives (Han, Du, Chen, & Zhao, 2014).

Characterization Techniques : The structures of these compounds are characterized using techniques such as elemental analysis, infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) (Han et al., 2014).

Coordination Chemistry and Crystal Structure

Metal Complex Formation : Bortoluzzi et al. (2011) explored the coordination chemistry involving quinoline-imine compounds, showing the formation of new complexes with metals like platinum and palladium, which is relevant for developing new materials and catalysts (Bortoluzzi, Paolucci, Pitteri, Zennaro, & Bertolasi, 2011).

Crystal Structure Analysis : The structural analysis of salts and co-crystals involving quinoline derivatives is an area of interest, as seen in the work of Kalita and Baruah (2010), which discusses different spatial orientations of amide derivatives in coordination with anions (Kalita & Baruah, 2010).

Biological and Pharmacological Potential

Antiproliferative Activities : Tseng et al. (2010) synthesized certain indeno[1,2-c]quinoline derivatives and evaluated their antiproliferative activities, revealing potential applications in cancer research (Tseng et al., 2010).

DNA Binding and Topoisomerase Inhibition : The same study by Tseng et al. also investigated the DNA binding affinity and inhibitory activities on topoisomerases, indicating the relevance of these compounds in studying DNA interactions and potential therapeutic applications (Tseng et al., 2010).

Antimicrobial Properties : Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives, which demonstrated potential as antimicrobial agents (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).

Other Relevant Studies

Photophysical Analyses : Bonacorso et al. (2018) reported on the synthesis of quinoline derivatives and their photophysical properties, which is significant for applications in material science and molecular electronics (Bonacorso et al., 2018).

Cinchonine and Quinine Analogues : Nandi (1940) conducted experiments related to the synthesis of compounds related to cinchonine and quinine, highlighting the historical context and development of quinoline-based compounds (Nandi, 1940).

Mécanisme D'action

Target of Action

The primary target of UT-A1 inhibitor A1 is the urea transporter proteins (UT) . These proteins, including UT-A in kidney tubule epithelia and UT-B in vasa recta micro-vessels, facilitate urinary concentrating function .

Mode of Action

UT-A1 inhibitor A1 interacts with its targets, the urea transporter proteins, and inhibits their function . This inhibition is achieved through a noncompetitive mechanism . The inhibitor binds to the UT proteins, preventing them from facilitating the transport of urea .

Biochemical Pathways

The inhibition of urea transporter proteins disrupts the urinary concentrating ability, which is facilitated by aquaporins, a Na+/K+/2Cl-cotransporter (NKCC2) in the thick ascending limb of Henle, and urea transporters in tubule epithelial cells and in microvascular (vasa recta) endothelia .

Result of Action

The result of the action of UT-A1 inhibitor A1 is a disruption in the urinary concentrating function . This disruption is due to the inhibition of urea transport, which is facilitated by the UT proteins . This could potentially lead to diuretic effects .

Propriétés

IUPAC Name |

[4-(4-ethoxyanilino)-8-methoxyquinolin-2-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3/c1-3-30-18-12-10-17(11-13-18)25-20-16-21(24(28)27-14-5-4-6-15-27)26-23-19(20)8-7-9-22(23)29-2/h7-13,16H,3-6,14-15H2,1-2H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRFWSAHPXCNDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC=C3OC)C(=O)N4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-1,3a-dimethyl-5-phenyl-4H-pyrazolo[4,3-e][1,4]diazepine](/img/structure/B611524.png)

![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(3S)-1-[[3-(5-hydroxy-4-oxo-1H-pyridin-2-yl)-4-methyl-5-oxo-1,2,4-triazol-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B611530.png)

![1-[(Cyclooct-1-en-1-yl)methyl]-4-[(2,7-dichloro-9H-xanthene-9-carbonyl)amino]-1-ethylpiperidin-1-ium iodide](/img/structure/B611540.png)

![6-(Furan-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B611542.png)